REACTION_CXSMILES
|
C([S:4][CH2:5][CH:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8])(=O)C.[OH-].[Na+]>O>[SH:4][CH2:5][CH:6]([CH2:10][C:11]([OH:13])=[O:12])[C:7]([OH:9])=[O:8] |f:1.2|
|
Name
|
|
Quantity
|
582 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)SCC(C(=O)O)CC(=O)O
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
After 15 hours' stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is acidified to pH 1 with concentrated hydrochloric acid and extraction
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic phases are dried over sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WASH
|
Details
|
the crystalline residue is washed with 200 ml of cold dichloromethane
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
SCC(C(=O)O)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 385 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |